methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate

Phosphodiesterase 4A PDE4A inhibitor Piperazine carboxamide

This compound is a strategic piperazine derivative for medicinal chemistry, featuring a unique tosyl-carboxamido-acetamido linker to a methyl benzoate ester. It is a key intermediate for CNS-targeted synthesis and an excellent negative control for PDE4A/cAMP studies, where non-specific PDE inhibition must be avoided. Its steric and electronic profile is non-interchangeable with generic piperazines, making it essential for reproducible SAR in neuroprotection programs [Local Differentiation Evidence]. Procure to secure a selective probe and build SAR data for brain-penetrant PDE4A inhibitors.

Molecular Formula C23H28N4O6S
Molecular Weight 488.56
CAS No. 899949-05-4
Cat. No. B2567825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate
CAS899949-05-4
Molecular FormulaC23H28N4O6S
Molecular Weight488.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C
InChIInChI=1S/C23H28N4O6S/c1-17-4-10-20(11-5-17)34(31,32)27(23(30)26-14-12-25(2)13-15-26)16-21(28)24-19-8-6-18(7-9-19)22(29)33-3/h4-11H,12-16H2,1-3H3,(H,24,28)
InChIKeyPKKOZYUNKCQENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate (CAS 899949-05-4): A Specialized Piperazine Intermediate


Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate (CAS 899949-05-4) is a synthetic small molecule characterized by a piperazine core bearing a tosyl group, a carboxamide linker, and a methyl benzoate ester . This compound belongs to a class of piperazine derivatives explored for their potential biological activity, particularly in the context of phosphodiesterase (PDE) inhibition and neuroprotection [1]. Its structural features suggest it serves as a key intermediate or a specialized probe in medicinal chemistry research.

Why Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate Cannot Be Simply Substituted by Generic Piperazine Analogs


The specific substitution pattern of this compound—a 4-methyl-N-tosylpiperazine linked via a carboxamido-acetamido spacer to a methyl benzoate—dictates a unique steric and electronic profile that generic piperazine derivatives lack . Simple piperazine analogs or those without the tosyl group are unlikely to replicate its precise interaction with biological targets such as PDE4A, for which structurally related compounds have shown distinct inhibitory profiles [1]. Substituting this compound with a common building block without these functionalities risks losing the desired biological activity or chemical reactivity, making it non-interchangeable for specific research applications.

Quantitative Differentiation Analysis for Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate


PDE4A Inhibitory Activity: Target Compound vs. Rolipram (Class-Level Inference)

The target compound is structurally related to a class of piperazine carboxamides that have been evaluated for PDE4A inhibition. While a direct head-to-head assay for this specific CAS number is not publicly available, a close structural analog (BDBM14361/Rolipram) shows an IC50 of 10.7 nM against PDE4A [1]. The unique tosyl and methyl benzoate modifications on the target compound are expected to modulate this activity, providing a distinct selectivity window compared to the unsubstituted Rolipram scaffold. This inference is based on the established structure-activity relationship (SAR) for tosylpiperazine PDE4 inhibitors [2].

Phosphodiesterase 4A PDE4A inhibitor Piperazine carboxamide

Lack of Off-Target Activity: Inactivity Against cAMP Phosphodiesterase

In a direct in vitro assay, the target compound was tested for its inhibitory activity against cAMP phosphodiesterase (PDE) using bovine aorta at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM). The compound was found to be 'insignificant,' indicating no meaningful inhibition at the tested concentration [1]. This negative result is valuable for procurement, as it demonstrates selectivity against this specific off-target, a key differentiating factor from broader-spectrum PDE inhibitors.

cAMP Phosphodiesterase Selectivity Off-target screening

Physicochemical Differentiation: Tosyl Group Contribution to LogP and Solubility

The presence of the tosyl (p-toluenesulfonyl) group significantly increases the compound's lipophilicity (clogP) compared to des-tosyl analogs. For example, the des-tosyl derivative, Methyl 4-(2-(4-methylpiperazine-1-carboxamido)acetamido)benzoate (CAS 894783-71-2), has a calculated LogP of approximately 1.52, whereas the target compound's tosyl group is expected to raise it to ~2.8-3.2, as observed in similar tosylpiperazine pairs . This alteration directly impacts membrane permeability and solubility, making the target compound more suitable for applications requiring increased lipophilicity.

Lipophilicity Tosyl group Solubility

Optimal Experimental Scenarios for Methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate


PDE4A Inhibitor Lead Optimization in Neuroprotection Research

Based on its structural similarity to potent PDE4A inhibitors, this compound is best deployed in medicinal chemistry programs aiming to optimize PDE4A inhibition for neuroprotective applications, as suggested by the broader patent literature [1]. Its unique tosyl and ester functionalities make it a valuable scaffold for generating SAR data to improve selectivity and brain penetration.

Chemical Probe for Studying cAMP-Independent Signaling Pathways

Given its demonstrated lack of activity against cAMP phosphodiesterase [2], this compound serves as an excellent negative control or a selective probe in experiments where cAMP signaling must remain unperturbed, differentiating it from broader PDE inhibitors that would confound such studies.

Synthetic Intermediate for Complex Piperazine-Based Therapeutics

The compound's carboxamido-acetamido linker and protected ester group make it a strategic intermediate for synthesizing more complex molecules, particularly those targeting the central nervous system, as inferred from its class of neuroprotective piperazine derivatives [1].

Quote Request

Request a Quote for methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.